Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-
Description
1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone is a compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties . The structure of this compound includes an acridine moiety, which is known for its ability to intercalate with DNA, and a triazole ring, which is often used in medicinal chemistry for its stability and bioactivity .
Properties
CAS No. |
208040-10-2 |
|---|---|
Molecular Formula |
C18H14N4O |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
1-(1-acridin-9-yl-5-methyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C18H14N4O/c1-11-17(12(2)23)20-21-22(11)18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18/h3-10H,1-2H3 |
InChI Key |
QTLJFYVBZNSRLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=C3C=CC=CC3=NC4=CC=CC=C42)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone typically involves the reaction of acridine derivatives with azides under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions The reaction conditions usually involve the use of copper sulfate and sodium ascorbate in a solvent such as dimethyl sulfoxide (DMSO) or water . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include various substituted acridine and triazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone involves its ability to intercalate with DNA, disrupting the normal function of the DNA and leading to cell death . The acridine moiety intercalates between the base pairs of the DNA, while the triazole ring interacts with the DNA backbone, stabilizing the intercalation complex . This interaction can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription .
Comparison with Similar Compounds
Similar compounds to 1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone include other acridine derivatives such as:
9-(2-Hydroxyethyl)acridine: Known for its anticancer properties and ability to intercalate with DNA.
Quinacrine: An acridine derivative with antimalarial and anticancer properties.
The uniqueness of 1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone lies in its combination of the acridine and triazole moieties, which provides enhanced stability and bioactivity compared to other acridine derivatives .
Biological Activity
Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-, also known by its CAS number 208040-10-2, is a compound that has garnered attention for its potential biological activities. This article delves into the biological effects of this compound, supported by various studies and data.
Chemical Structure and Properties
Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]- features a unique combination of an acridine moiety and a triazole ring, which are known for their diverse biological activities. The structural formula is represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the acridine and triazole structures. For instance:
- Cell Growth Inhibition : In vitro testing against various cancer cell lines demonstrated significant growth inhibition. Compounds with similar structures showed 60% to 97% inhibition in cell growth across six cancer panels, indicating strong anticancer activity .
- Topoisomerase Inhibition : The compound exhibited inhibitory effects on topoisomerase II enzymes. One study reported an IC50 value of 0.52 µM , suggesting it is more potent than doxorubicin (IC50 = 0.83 µM) .
The mechanisms through which Ethanone exerts its biological effects include:
- DNA Intercalation : The planar aromatic structure of acridine allows it to intercalate into DNA, disrupting replication and transcription processes .
- Cell Cycle Arrest : Treatment with the compound resulted in cell cycle arrest at the G2/M phase in MCF7 and DU-145 cells, which is critical for preventing cancer cell proliferation .
Other Biological Activities
Beyond anticancer properties, triazole derivatives have been associated with various biological activities:
- Antimicrobial Activity : Triazole compounds frequently exhibit antimicrobial properties. Although specific data on Ethanone's antimicrobial activity is limited, its structural relatives have shown promise in this area .
Data Summary
The following table summarizes key findings related to the biological activity of Ethanone:
Case Studies
In a notable case study involving the synthesis and evaluation of acridine-triazole derivatives:
- Synthesis Methodology : The compound was synthesized using a 1,3-dipolar cycloaddition reaction involving 9-azidoacridine and propargyl derivatives under click chemistry conditions.
- Biological Evaluation : The synthesized compounds were tested against human cancer cell lines from the NCI-60 panel. The results indicated that certain derivatives showed significant anticancer activity through mechanisms like apoptosis induction and telomerase inhibition .
Q & A
Q. Example Conditions :
| Reagent | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|
| Acetylacetone | Methanol | Reflux | 30 minutes | ~60-70% |
| Sodium methylate | Methanol | 0°C | 30 minutes | - |
How is the crystal structure of this compound determined and validated?
Basic
X-ray crystallography is the primary method, using programs like SHELXL for refinement . The process involves:
- Data collection : Area-detector diffractometers (e.g., Bruker SMART APEX) with graphite-monochromated radiation .
- Structure solution : Direct methods (SHELXS) for phase determination .
- Validation : Checking for hydrogen bonding networks, disorder (e.g., fluorine atoms in CF₃ groups), and R-factor convergence .
Q. Crystallographic Data :
| Parameter | Value | Reference |
|---|---|---|
| Space group | Orthorhombic, Pbca | |
| Unit cell (Å) | a=10.5421, b=11.1494, c=19.8557 | |
| Dihedral angle | 74.21° (triazole vs. quinoline) | |
| Hydrogen bonds | C–H···O, C–H···N, C–H···F |
What strategies address discrepancies in crystallographic data during refinement?
Advanced
Discrepancies arise from disordered atoms (e.g., CF₃ groups) or poor data resolution. Mitigation strategies include:
- Disorder modeling : Assign partial occupancy to disordered atoms and refine anisotropic displacement parameters .
- Twinned data : Use SHELXL’s TWIN command for handling twinning .
- Validation tools : Cross-check with PLATON or CCDC Mercury to ensure geometric合理性 .
How can researchers evaluate the compound’s potential as an mGluR1 antagonist?
Advanced
Pharmacological evaluation involves:
- In vitro assays : Measure IC₅₀ values using radioligand binding assays (e.g., competition with [³H]quisqualate) .
- Selectivity screening : Test against related receptors (e.g., mGluR5) to confirm specificity .
- PET imaging : Radiolabeling (e.g., [¹⁸F]FPTQ) to assess brain penetration and metabolic stability .
Q. Example Data :
| Target | IC₅₀ (nM) | Selectivity (vs. mGluR5) |
|---|---|---|
| mGluR1 | 3.6 | >100-fold |
| mGluR5 | >1000 | - |
What role do non-covalent interactions play in stabilizing the molecular structure?
Advanced
Hydrogen bonds and π-π stacking critically influence stability:
- Intramolecular interactions : C–H···F bonds stabilize the triazole-acridinyl conformation .
- Intermolecular packing : C–H···O/N bonds create a 3D network, reducing solvent accessibility .
- Dihedral angles : A 74.21° angle between triazole and acridinyl planes minimizes steric strain .
How does fluorination impact pharmacological activity?
Advanced
Trifluoromethyl (CF₃) groups enhance:
- Lipophilicity : Increases blood-brain barrier penetration .
- Receptor affinity : Electron-withdrawing effects improve binding to hydrophobic pockets (e.g., mGluR1) .
- Metabolic stability : Reduces oxidative degradation compared to non-fluorinated analogs .
What computational methods support structure-activity relationship (SAR) studies?
Q. Advanced
- Docking simulations : Use AutoDock or Schrödinger to predict binding modes to mGluR1 .
- QM/MM calculations : Analyze electronic effects of substituents (e.g., CF₃) on triazole reactivity .
- Molecular dynamics : Simulate stability of hydrogen-bonded networks in aqueous environments .
How are spectroscopic techniques applied to characterize intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
